molecular formula C21H16F6N4O3S B2762371 6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 704876-21-1

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B2762371
CAS No.: 704876-21-1
M. Wt: 518.43
InChI Key: RATNQLDRNVGXDP-UHFFFAOYSA-N
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Description

6-Acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide (CAS 704876-21-1) is a polyheterocyclic compound with a molecular formula of C21H16F6N4O3S and a molecular weight of 518.43 g/mol . Its structure features:

  • A thieno[2,3-b][1,6]naphthyridine core fused with a tetrahydro ring system.
  • 6-Acetyl and 3-amino substituents on the naphthyridine moiety.

Properties

IUPAC Name

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F6N4O3S/c1-9(32)31-7-6-13-12(8-31)15(20(22,23)24)14-16(28)17(35-19(14)30-13)18(33)29-10-2-4-11(5-3-10)34-21(25,26)27/h2-5H,6-8,28H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATNQLDRNVGXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Trifluoromethyl and trifluoromethoxy groups , which enhance lipophilicity and biological activity.
  • Thieno[2,3-b][1,6]naphthyridine core , known for its role in various pharmacological activities.

Structural Formula

C22H19F6N3O2S\text{C}_{22}\text{H}_{19}\text{F}_6\text{N}_3\text{O}_2\text{S}

The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in critical signaling pathways:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Recent studies indicate that compounds similar to this structure can degrade EGFR and its mutant forms through ubiquitination processes, which is pivotal in cancer treatment strategies .
  • Impact on Hedgehog Signaling Pathway : The compound has been explored for its ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines including Mia PaCa-2 and PANC-1. The compound showed IC50 values in the low micromolar range .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of compounds related to this structure. Key findings include:

  • The presence of trifluoromethyl groups significantly enhances potency.
  • Modifications on the phenyl ring influence solubility and bioavailability .

Case Study 1: Inhibition of EGFR in Lung Cancer Models

In a preclinical study involving lung cancer models, the compound demonstrated a marked reduction in tumor size when administered alongside standard chemotherapy agents. The mechanism was attributed to enhanced degradation of mutant EGFR variants .

Case Study 2: Hedgehog Pathway Inhibition

Another study focused on the compound's role as a Hedgehog pathway inhibitor revealed that it effectively reduced Gli-dependent signaling in Shh-Light 2 cells. This finding supports its potential application in treating basal cell carcinoma and other Hedgehog-dependent tumors .

Data Summary

Biological ActivityObserved EffectReference
EGFR InhibitionTumor size reduction
Antitumor ActivityCytotoxicity against Mia PaCa-2
Hedgehog Pathway InhibitionReduced Gli signaling

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has shown selective inhibition of specific cancer cell lines by targeting critical pathways involved in tumor growth. For instance, compounds structurally related to this class have demonstrated activity against various cancer types by inhibiting enzymes crucial for cancer cell proliferation and survival.

Case Study:
In a comparative study of related compounds, it was reported that derivatives of tetrahydrothieno[2,3-b][1,6]naphthyridine exhibited significant cytotoxic effects against human tumor cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl and trifluoromethoxy groups enhanced the anticancer properties of these compounds .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that derivatives of thieno[2,3-b][1,6]naphthyridine possess broad-spectrum antimicrobial properties against various pathogens.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli25 µg/mL
Compound CCandida albicans10 µg/mL

This table summarizes findings from studies that have investigated the antimicrobial efficacy of compounds related to the target molecule. The results suggest promising applications in treating infections caused by resistant strains of bacteria and fungi .

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects.

Case Study:
A study on related naphthyridine derivatives demonstrated their effectiveness as allosteric modulators of adenosine receptors. These receptors play a significant role in neurological functions and disorders. The findings indicate that the target compound could be further investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases .

Toxicological Studies

Understanding the toxicity profile of new compounds is crucial for their development as therapeutic agents. Preliminary studies indicate that while some derivatives exhibit low toxicity to non-target organisms (e.g., tussah silkworm), further comprehensive toxicological evaluations are necessary to assess their safety for human use.

Findings:
The toxicity results from related compounds suggest minimal adverse effects at therapeutic doses, making them suitable candidates for further development in pharmacology .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The trifluoromethoxy group in the target compound increases electronegativity and metabolic stability compared to methoxy or cyano groups .

Physicochemical Properties

Property Target Compound 3-Cyanophenyl Analog Adamantyl Analog
Molecular Weight 518.43 ~510 547.56
LogP (Predicted) ~3.5 (high) ~3.2 ~4.1 (due to adamantyl)
Water Solubility Low Moderate Very low
Thermal Stability Stable to 250°C* Not reported Stable to 200°C*

*Thermal stability inferred from similar compounds in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving cyclization of thieno[2,3-b]pyridine precursors with trifluoromethyl/acetyl substituents. For example, coupling 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide intermediates with 4-(trifluoromethoxy)phenyl isocyanates under anhydrous conditions (e.g., DMF, 0–5°C). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio) and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps) .
  • Data Contradictions : Some protocols report lower yields (<40%) due to steric hindrance from trifluoromethoxy groups; alternative methods using microwave-assisted synthesis (100–120°C, 30 min) improve yields to ~60% .

Q. How is structural integrity confirmed post-synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., acetyl group at C6: δ 2.45 ppm for CH₃; trifluoromethyl at C4: δ 120–125 ppm in ¹³C). HRMS confirms molecular weight (expected [M+H]⁺: ~623.15 g/mol). X-ray crystallography (if crystalline) resolves the tetrahydrothieno-naphthyridine ring conformation and hydrogen bonding patterns .

Q. What preliminary biological assays are recommended?

  • Methodology : Screen for kinase inhibition (e.g., DYRK1A, CDK5) due to structural similarity to naphthyridine-based inhibitors. Use fluorescence polarization assays with ATP-competitive probes (IC₅₀ determination). Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) assess selectivity .

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